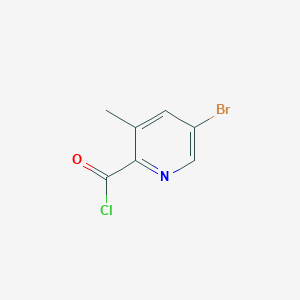

5-Bromo-3-methylpyridine-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYAHIYDINTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697424 | |

| Record name | 5-Bromo-3-methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-24-3 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridine-2-carbonyl chloride is a key heterocyclic building block in modern organic synthesis. Its trifunctional nature, featuring a pyridine core, a bromine atom, and a reactive acyl chloride group, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physical properties, a detailed protocol for its synthesis from its carboxylic acid precursor, and essential guidelines for its safe handling and storage, tailored for professionals in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physical properties can be reliably inferred from its chemical structure and the known properties of its immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid.

Core Molecular Attributes

| Property | Value | Source |

| CAS Number | 1114809-24-3 | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | Inferred from formula |

| IUPAC Name | This compound | [1] |

Inferred Physical State and Appearance

This compound is expected to be a solid or a high-boiling point liquid at room temperature. Its appearance is likely to be off-white to yellow, similar to its carboxylic acid precursor. As with most acyl chlorides, it will be highly sensitive to moisture.

The Precursor: 5-Bromo-3-methylpyridine-2-carboxylic acid

A thorough understanding of the physical properties of the precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid, is crucial for the successful synthesis and handling of the target carbonyl chloride.

Physical Properties of 5-Bromo-3-methylpyridine-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 886365-43-1 | [2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [3][4][5] |

| Molecular Weight | 216.03 g/mol | [3][4][5][6] |

| Melting Point | 161-163 °C | [7] |

| Boiling Point (Predicted) | 330.5 ± 42.0 °C | [7] |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [7] |

| Appearance | Off-white to pale yellow solid/powder | [2][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| pKa (Predicted) | 3.04 ± 0.37 | [7] |

Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The most common and efficient methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).[8][9]

Recommended Synthesis Protocol

This protocol outlines the synthesis of this compound from its carboxylic acid precursor using thionyl chloride, a widely used and effective reagent for this transformation.[9]

Step 1: Reaction Setup

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Add 5-Bromo-3-methylpyridine-2-carboxylic acid to the flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask. A solvent such as toluene or dichloromethane can be used, although the reaction can also be run neat in thionyl chloride.

Step 2: Reaction Execution

-

Stir the mixture at room temperature for a short period.

-

Slowly heat the reaction mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood and with appropriate trapping for the corrosive and toxic vapors.

-

The crude this compound can be purified by distillation under high vacuum or used directly in the next synthetic step after thorough drying.

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a highly reactive intermediate. The acyl chloride functional group is a strong electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 5-position.[10]

This dual reactivity makes it a valuable tool in the synthesis of pharmaceutical and agrochemical compounds.[2][11]

Caption: Reactivity of this compound.

Safety, Handling, and Storage

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive.[12][13] Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: All manipulations should be performed in a certified fume hood.

Handling Procedures

-

Handle the compound under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[14]

-

Avoid contact with skin, eyes, and clothing.[12]

-

In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[12]

-

In case of inhalation, move to fresh air immediately and seek medical attention.[12]

-

Avoid creating dust or aerosols.

-

Ground and bond containers when transferring material to prevent static discharge.[15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

-

Protect from moisture, as it will readily hydrolyze to the corresponding carboxylic acid.[14]

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.

Spill and Waste Disposal

-

In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal.

-

Do not use water to clean up spills, as this will cause a vigorous reaction.[16]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While its physical properties are largely inferred from its precursor, its reactivity is well-defined by the chemistry of acyl chlorides and bromopyridines. A comprehensive understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.

References

-

Chemspace. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 5-Bromo-3-methylpyridine-2-carboxylic Acid in Chemical Synthesis. [Link]

-

Molbase. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1. [Link]

-

Autech Scientific. 5-Bromo-2-chloro-3-methylpyridine. [Link]

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

-

PubChem. Pyridine-2-carbonyl chloride. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

University of Rochester. Acid to Acid Chloride - Common Conditions. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: Acetyl chloride. [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1 [matrix-fine-chemicals.com]

- 4. 5-Bromo-3-methyl-pyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. download.basf.com [download.basf.com]

- 13. Pyridine-2-carbonylchloridehydrochloride Supplier & Manufacturer China | High Purity, Specifications, Safety Data, Applications [pipzine-chem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. chemos.de [chemos.de]

- 16. nj.gov [nj.gov]

5-Bromo-3-methylpyridine-2-carbonyl chloride IUPAC name

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and agrochemical research, substituted pyridine derivatives represent a class of "privileged scaffolds"—core structures that are consistently found in biologically active compounds.[1][2] Among these, this compound is a highly valuable and reactive intermediate. Its utility stems from the unique combination of a sterically and electronically defined pyridine ring and a highly reactive acyl chloride functional group. This configuration allows for its seamless integration into complex molecular architectures, making it a cornerstone reagent for medicinal chemists and process development scientists.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, applications, and the critical safety protocols required for its handling. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower researchers in leveraging this potent building block for novel molecular discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective use in synthesis.

IUPAC Nomenclature and Structural Details

The unambiguous name for the compound according to IUPAC (International Union of Pure and Applied Chemistry) standards is This compound .

-

CAS Number: 1211586-15-0

-

Molecular Formula: C₇H₅BrClNO

-

Molecular Weight: 234.48 g/mol

-

Canonical SMILES: CC1=C(C(=O)Cl)N=CC=C1Br

Physicochemical Data

The properties of the parent carboxylic acid are often informative. The data below pertains to the precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid, as the acyl chloride is typically generated and used in situ or stored under strictly anhydrous conditions due to its reactivity.

| Property | Value | Source |

| Molecular Formula (Acid) | C₇H₆BrNO₂ | [3] |

| Molar Mass (Acid) | 216.03 g/mol | [3] |

| Appearance (Acid) | White to off-white solid | [3] |

| Solubility (Acid) | Low in water; Soluble in solvents like dichloromethane, chloroform | [3] |

| Stability (Acid) | Stable under normal conditions | [3] |

Synthesis and Reaction Mechanism

This compound is most efficiently prepared from its corresponding carboxylic acid precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the requisite precursor, 5-bromo-3-methylpyridine-2-carboxylic acid, can be achieved through various routes. One common strategy involves the bromination of a suitable pyridine-3-carboxylate intermediate. For instance, a related synthesis demonstrates that a methyl 2-methoxy-6-methylaminopyridine-3-carboxylate can be brominated using N-bromosuccinimide (NBS) followed by hydrolysis to yield the desired 5-bromo-pyridine-3-carboxylic acid in high yield.[4] This highlights a reliable method for introducing the bromine atom at the 5-position of the pyridine ring.

Conversion to this compound

The most prevalent and efficient method for converting carboxylic acids to their corresponding acyl chlorides is treatment with thionyl chloride (SOCl₂).[5] This reaction is highly favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired product.[6][7]

Caption: General Synthesis Workflow.

Reaction Mechanism with Thionyl Chloride

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The reaction proceeds through a highly reactive intermediate.

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[8] This is favored over the hydroxyl oxygen due to resonance stabilization of the resulting intermediate.[8]

-

Intermediate Formation: A chloride ion is expelled, and a proton is lost, forming a reactive chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

Product Formation: The C-O bond of the former hydroxyl group cleaves, leading to the formation of the acyl chloride. The unstable intermediate collapses, releasing gaseous SO₂ and HCl.[6][9]

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. All operations must be conducted in a certified fume hood by trained personnel.

Materials:

-

5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq, used as reagent and solvent)

-

Anhydrous Toluene or Dichloromethane (DCM) (optional solvent)

-

Dry glassware under an inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is flame-dried or oven-dried and maintained under an inert atmosphere.

-

Charging the Flask: To the flask, add 5-Bromo-3-methylpyridine-2-carboxylic acid.

-

Reagent Addition: Slowly add thionyl chloride to the flask at room temperature. The reaction can be run neat in excess thionyl chloride or in a dry, inert solvent like toluene.[5]

-

Reaction: Heat the mixture to reflux (for neat SOCl₂, approx. 76 °C) and maintain for 2-4 hours. Monitor the reaction's progress by observing the cessation of gas evolution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is crucial and must be done with care due to the corrosive nature of SOCl₂.

-

Isolation: The resulting crude this compound is often a solid or oil and is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.

Reactivity and Applications in Drug Discovery

The title compound is not an end product but a versatile synthetic intermediate. Its value lies in the high electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Key Reactions

-

Amide Formation: Reaction with primary or secondary amines yields amides. This is one of the most common applications in medicinal chemistry for building complex molecules.

-

Ester Formation: Reaction with alcohols produces esters.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems.

Role as a Privileged Scaffold

The pyridine ring is a bioisostere for phenyl rings and amides and can participate in hydrogen bonding as both an acceptor and donor, enhancing interactions with biological targets like kinases.[1] Pyridinone-containing compounds, which can be synthesized from pyridine precursors, exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[10] The specific substitution pattern (5-bromo, 3-methyl) of the title compound provides chemists with defined vectors for further chemical modification (e.g., via Suzuki or other cross-coupling reactions at the bromine site) while modulating the steric and electronic properties of the molecule to fine-tune biological activity.

Caption: Key Reactions and Applications.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.

-

Hazard Overview: Acyl chlorides are corrosive and lachrymatory (tear-inducing). They react violently with water, releasing corrosive HCl gas.[11] Inhalation can cause severe respiratory tract irritation and potentially fatal pulmonary edema, with symptoms possibly delayed.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[12] All manipulations must be performed within a chemical fume hood.[13]

-

Handling: Use only under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[12] Ensure all glassware is scrupulously dried. Use non-sparking tools and keep away from ignition sources.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from water and sources of ignition.[15] The container should be stored under an inert atmosphere.

-

Quenching and Disposal: Unused or residual acyl chloride must be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a nucleophile like isopropanol or a dilute aqueous base. The process is exothermic and releases HCl, so it must be done cautiously in a fume hood.[13] Dispose of the resulting waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its value is derived from the combination of a privileged pyridine scaffold and a reactive acyl chloride handle, enabling the efficient synthesis of diverse and complex molecular targets. A thorough understanding of its synthesis, reactivity, and, most importantly, its handling requirements is paramount for its safe and effective utilization in the laboratory. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this building block to accelerate the discovery and development of novel chemical entities.

References

[16] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). MDPI. [Link]

[4] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

[3] 5-Bromo-3-methylpyridine-2-carboxylic acid. Pipzine Chemicals. [Link]

[17] Method for preparing 5-bromo-2-methylpyridine. Google Patents.

[10] Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). PMC - PubMed Central. [Link]

[14] Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

[6] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Master Organic Chemistry. [Link]

[18] A kind of synthetic method of 5-bromo-2-picoline. Google Patents.

[1] Pyridones in drug discovery: Recent advances. PubMed. [Link]

[9] Reaction of Carboxylic acid with Thionyl chloride. (2023-02-21). YouTube. [Link]

[19] The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. (2026-01-25). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

[8] SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

[13] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025-05-25). Yufeng. [Link]

[2] Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

[5] Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]

[7] converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-methylpyridine-2-carboxylic acid | Properties, Applications & Safety Data | Buy from Trusted China Supplier [pipzine-chem.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. download.basf.com [download.basf.com]

- 12. fishersci.com [fishersci.com]

- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 14. chemos.de [chemos.de]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. mdpi.com [mdpi.com]

- 17. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 18. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

5-bromo-3-methyl-2-pyridinecarbonyl chloride properties

An In-depth Technical Guide to 5-bromo-3-methyl-2-pyridinecarbonyl chloride: Synthesis, Properties, and Applications

Introduction and Strategic Importance

5-bromo-3-methyl-2-pyridinecarbonyl chloride is a halogenated and methylated pyridine derivative. While specific literature on this exact compound is sparse, its structural motifs—a reactive acyl chloride on a substituted pyridine ring—position it as a highly valuable and versatile intermediate in synthetic chemistry. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of bromo, methyl, and acyl chloride functionalities offers multiple, distinct reaction sites for molecular elaboration.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 5-bromo-3-methyl-2-pyridinecarbonyl chloride. It consolidates predicted properties, outlines a robust synthetic protocol based on established chemical principles, explores its reactivity, and discusses its potential applications, drawing parallels from structurally related compounds utilized in modern research and development. This molecule serves as a critical building block for creating complex chemical entities for the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Properties

Data Summary Table

| Property | Value / Prediction | Justification / Source |

| Molecular Formula | C₇H₅BrClNO | Based on chemical structure. |

| Molecular Weight | 234.48 g/mol | Calculated from atomic weights. |

| Appearance | White to light yellow solid | Predicted based on similar acyl chlorides and substituted pyridines.[2] |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | Likely decomposes at atmospheric pressure; distillable under high vacuum. |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with protic solvents (water, alcohols, amines). | General property of acyl chlorides. |

Spectroscopic Profile (Predicted)

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbonyl carbon is expected to be highly deshielded (δ 165-175 ppm). Carbons of the pyridine ring and the methyl carbon would appear at their characteristic chemical shifts.

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected between 1750-1815 cm⁻¹.

Synthesis and Purification

The most direct and industrially scalable method for preparing 5-bromo-3-methyl-2-pyridinecarbonyl chloride is through the chlorination of its corresponding carboxylic acid, 5-bromo-3-methyl-2-pyridinecarboxylic acid.

Synthetic Workflow

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a standard, high-yielding procedure.

Caption: General mechanism for nucleophilic acyl substitution reactions.

Key Synthetic Transformations

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming the corresponding amides. This is one of the most common and critical reactions in the synthesis of active pharmaceutical ingredients (APIs).

-

Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, yields esters.

-

Cross-Coupling Reactions: The C-Br bond on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. [3]This allows for the introduction of aryl, heteroaryl, or alkynyl groups, further diversifying the molecular structure. This dual reactivity (acyl substitution and cross-coupling) makes it a powerful bifunctional building block.

Applications in Research and Development

The utility of 5-bromo-3-methyl-2-pyridinecarbonyl chloride is inferred from the widespread application of its structural components in various fields.

-

Medicinal Chemistry: Halogenated pyridine derivatives are crucial intermediates in drug discovery. For example, related aminopyridinyl dihydrooxazine derivatives are explored as inhibitors of BACE-1 and/or BACE-2, enzymes relevant to Alzheimer's disease. [4]The ability to form stable amide bonds and participate in cross-coupling reactions allows for the construction of complex libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors. The trifluoromethyl analogue is a key precursor in manufacturing apalutamide, an androgen receptor inhibitor for treating prostate cancer. [5]* Agrochemicals: The pyridine ring is a common feature in many modern herbicides and pesticides. [1]This building block can be used to synthesize novel candidates for crop protection, leveraging the established bioactivity of this chemical class.

-

Materials Science: Pyridine-containing molecules can be used to synthesize polymers with specific electronic or photophysical properties. For instance, pyridine-diketopyrrolopyrrole (PyDPP) is a building block for low band-gap copolymers used in polymer solar cells. [6]

Handling, Storage, and Safety

As an acyl chloride, 5-bromo-3-methyl-2-pyridinecarbonyl chloride is considered hazardous and requires careful handling.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage. [7]* Lachrymator: Causes irritation and tearing of the eyes.

-

Respiratory Irritant: May cause respiratory irritation upon inhalation. [7][8][9]* Moisture Sensitive: Reacts with water, releasing corrosive HCl gas.

Safe Handling and Storage:

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [10]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis. [11]It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. [9][11]

References

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Kim, H., Lee, H., & Kim, J. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved January 26, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxylic Acid, 5-Bromo-2-Chloro. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved January 26, 2026, from [Link]

-

Mongin, F., & Queguiner, G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | 1214336-41-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 5-Bromo-3-methylpyridine-2-carbonyl chloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Bromo-3-methylpyridine-2-carbonyl chloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with field-proven insights, this guide serves as a comprehensive resource for unambiguous structural elucidation, purity assessment, and reaction monitoring.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly reactive acyl chloride derivative of a substituted pyridine core. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous therapeutic agents. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the acyl chloride provides a reactive site for the formation of amide and ester linkages, which are fundamental in constructing larger, more complex drug candidates.

Given its reactivity, ensuring the structural integrity and purity of this compound is paramount before its use in multi-step syntheses. Spectroscopic analysis is the cornerstone of this quality control, providing a detailed molecular fingerprint. This guide will systematically explore the expected spectroscopic data for this compound and the methodologies to acquire it.

Synthesis Pathway Overview

The target compound, this compound, is typically synthesized from its corresponding carboxylic acid precursor, 5-bromo-3-methylpyridine-2-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is particularly common due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2]

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two aromatic protons and one methyl group.

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the electron-withdrawing nature of the nitrogen atom, the carbonyl chloride group, and the bromine atom, these protons will be deshielded and appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[3] The proton at C-6 is adjacent to the nitrogen atom and is expected to be the most downfield. The proton at C-4 will be influenced by the adjacent bromine and methyl groups. A small coupling (long-range) might be observed between these two protons.

-

Methyl Protons (CH₃): The methyl group at C-3 is attached to the aromatic ring and is expected to appear as a singlet in the range of δ 2.4-2.7 ppm.[4]

| Predicted ¹H NMR Data | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 8.6 - 8.8 | Doublet (d) or Singlet (s) | 1H |

| H-4 | 8.2 - 8.4 | Doublet (d) or Singlet (s) | 1H |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.

-

Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.[5]

-

Aromatic Carbons: The five carbons of the pyridine ring will each give a distinct signal. The carbons attached to heteroatoms or electron-withdrawing groups (C-2, C-3, C-5) will be the most deshielded.[6] The carbon bearing the bromine (C-5) will be influenced by the heavy atom effect.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, typically around δ 18-25 ppm.[5]

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-2 | 152 - 156 |

| C-6 | 150 - 154 |

| C-3 | 140 - 145 |

| C-4 | 138 - 142 |

| C-5 | 120 - 125 |

| -CH₃ | 18 - 22 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[7][8][9]

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[9] Chloroform-d is a common choice for nonpolar organic compounds.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[10]

Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion

The structural verification of this compound is reliably achieved through a combination of NMR, FT-IR, and Mass Spectrometry. This guide provides the expected spectroscopic data and standardized protocols for their acquisition, serving as a vital resource for scientists in the pharmaceutical industry. By adhering to these methodologies, researchers can ensure the quality of this critical building block, thereby enhancing the efficiency and reliability of the drug development process.

References

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 26, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved January 26, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Direct Injection Electrospray Ionization Mass Spectrometry (ESI‐MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor‐Aris Dispersion. (2024, January 31). Wiley Online Library. Retrieved January 26, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved January 26, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 26, 2026, from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 26, 2026, from [Link]

-

Electrospray Direct Injection. (n.d.). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 26, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech. Retrieved January 26, 2026, from [Link]

- Process for the preparation of pyridine carboxylic acid esters. (n.d.). Google Patents.

-

NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved January 26, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved January 26, 2026, from [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Direct Injection Electrospray Ionization Mass Spectrometry (ESI‐MS) Analysis of Proteins with High Matrix Content: Utilizing Taylor‐Aris Dispersion | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (1946). SciSpace. Retrieved January 26, 2026, from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved January 26, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-methylpyridine-2-carbonyl chloride

This document provides a comprehensive technical overview for the safe handling, storage, and disposal of 5-Bromo-3-methylpyridine-2-carbonyl chloride, a reactive acyl chloride intermediate crucial for various synthetic applications in pharmaceutical and materials science research. Adherence to these protocols is essential to mitigate risks and ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Understanding the Reagent: Core Chemical Identity and Reactivity

This compound belongs to the acyl chloride class of reagents. This functional group dictates its chemical behavior, characterized by a highly electrophilic carbonyl carbon. This reactivity is advantageous for synthesis but also presents significant safety challenges. The primary mode of reactivity involves nucleophilic acyl substitution, where the chloride ion is an excellent leaving group.

The most immediate and critical reaction to control is hydrolysis. The compound reacts vigorously with water and other protic sources (e.g., alcohols, moisture in the air, or on skin) to produce 5-bromo-3-methylpyridine-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is highly exothermic and can lead to a rapid increase in pressure and temperature if not controlled.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 340250-13-5 |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| Appearance | Typically a solid (powder or crystalline) |

| Reactivity Profile | Highly reactive with water, alcohols, amines, and strong bases.[2][3] |

Understanding this inherent reactivity is the foundation of safe handling. Every procedural step must be designed to rigorously exclude moisture and prevent unintended contact with nucleophiles.

Section 2: Hazard Identification and GHS Classification

Proper hazard assessment is non-negotiable. While a specific, aggregated GHS classification for this exact compound is not universally published, its classification can be inferred from its structural components: the acyl chloride functional group and the brominated pyridine core. Based on analogous compounds and the known reactivity of acyl chlorides, the primary hazards are severe.[4][5]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | H301/H312/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9] |

The "Causes severe skin burns" classification stems from the immediate hydrolysis on contact with skin moisture, generating HCl.[4] The respiratory irritation is due to both the powder itself and the HCl gas produced upon contact with moisture in the respiratory tract.[4][8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is mandatory.

3.1 Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and quenching, must be performed inside a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of the powder and any evolved HCl gas.

-

Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and hazardous reactions with atmospheric moisture. This is particularly crucial for storage and during reactions.

-

Isolation: The work area should be clearly demarcated. Keep incompatible materials, especially aqueous solutions, bases, and alcohols, far from the handling area.[2]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

Standard laboratory attire is insufficient. The following PPE is required:

Table 3: Mandatory Personal Protective Equipment

| Body Part | Required PPE | Rationale |

| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4] | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |

| Eyes/Face | Safety goggles AND a full-face shield.[4][6] | Protects against splashes to the eyes and face. Goggles provide a seal against dust and vapors; the face shield protects the entire face. |

| Body | Flame-resistant laboratory coat. | Protects skin and clothing from spills. |

| Respiratory | A properly fitted respirator (e.g., an N95 for powders or one with an acid gas cartridge) may be necessary for spills or cleaning. | This is a secondary measure to the fume hood for emergency situations. |

Section 4: Core Experimental Workflow and Handling Protocols

The following workflow illustrates the critical control points for safely using this reagent.

Caption: A logical workflow for the safe handling of reactive acyl chlorides.

Step-by-Step Methodology:

-

Preparation: Before bringing the reagent into the work area, ensure all glassware is oven-dried or flame-dried to remove residual moisture. Assemble the reaction apparatus under an inert gas manifold. Don all required PPE.

-

Aliquotting and Weighing: Tare a sealed, dry vial or container. Inside the fume hood, carefully transfer the required amount of the solid reagent. Avoid creating dust. For highly sensitive reactions, this should be done in a glovebox.

-

Addition to Reaction: Add the reagent in portions to the cooled reaction solvent. Never add solvent to the dry acyl chloride. Be vigilant for signs of an exothermic reaction (temperature increase, gas evolution) and control the addition rate accordingly.

-

Reaction Quenching (Critical Step): This is often the most hazardous part of the process. The unreacted acyl chloride must be safely destroyed.

-

Cool the reaction mixture in an ice bath.

-

Prepare a separate, large beaker with a suitable quenching agent (e.g., ice water, a dilute solution of sodium bicarbonate, or an alcohol like isopropanol).[2]

-

Slowly, and with vigorous stirring, add the reaction mixture to the quenching solution via a cannula or dropping funnel. Never add the quenching solution to the reaction mixture , as this can cause a violent, uncontrolled reaction.

-

Be prepared for the evolution of HCl gas. Ensure the fume hood sash is at the appropriate height.

-

-

Workup and Decontamination: Once the quench is complete, the product can be extracted. All glassware that came into contact with the acyl chloride must be carefully decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) before being washed.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spill: Evacuate the area. If the spill is small, cover it with a dry, inert absorbent material (such as sand or vermiculite). Do NOT use combustible materials like paper towels. Scoop the mixture into a labeled, sealed container for hazardous waste disposal.[10] For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Section 6: Storage and Disposal

-

Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere.[8] The storage area must be cool, dry, and well-ventilated, away from heat and incompatible materials (especially water and bases).[6][8] Consider storing inside a desiccator.

-

Disposal: Unused or waste material is considered hazardous. It must be disposed of in accordance with institutional and local regulations.[4] A common method is to slowly add the material to a stirred, cooled solution of sodium bicarbonate or a suitable alcohol to neutralize it before collection by EHS personnel. Never dispose of reactive acyl chlorides down the drain.

By understanding the inherent chemical reactivity of this compound and rigorously applying these engineering controls, handling protocols, and emergency procedures, researchers can safely and effectively utilize this valuable synthetic intermediate.

References

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Welding Society. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

All Acylations. (2019, July 29). Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 3. youtube.com [youtube.com]

- 4. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

5-Bromo-3-methylpyridine-2-carbonyl chloride literature references

An In-depth Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Executive Summary

This compound is a highly reactive, trifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and an acyl chloride, makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine ring and the bromine substituent activates the acyl chloride moiety for nucleophilic attack, while the bromine itself offers a handle for subsequent cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential applications of this important intermediate, tailored for researchers, chemists, and professionals in drug development. We will explore a robust synthetic pathway, detail its key reactions, and provide field-proven insights into its handling and utilization.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a privileged scaffold in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of therapeutic activities, including anti-tumor, anti-viral, and anti-microbial properties.[1]

This compound emerges as a particularly valuable synthetic intermediate. It provides three distinct points for chemical modification, allowing for the systematic construction of diverse compound libraries for high-throughput screening and lead optimization.

Table 1: Chemical Properties of the Precursor Acid

| Property | Value | Source |

| Compound Name | 5-Bromo-3-methylpyridine-2-carboxylic acid | PubChem |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| CAS Number | 1295641-03-3 | [2] |

| Appearance | Solid (predicted) | - |

Note: Properties are for the immediate carboxylic acid precursor, as the target acyl chloride is typically generated and used in situ due to its high reactivity.

Synthesis of this compound

The synthesis of the target acyl chloride is most effectively achieved through a two-stage process: first, the preparation of the corresponding carboxylic acid, followed by its conversion to the highly reactive acyl chloride. This approach ensures a stable, isolable intermediate and a high-yielding final conversion.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the acyl chloride to its parent carboxylic acid. The carboxylic acid can be envisioned as arising from the selective oxidation of a methyl group at the C2 position of a 5-bromo-2,3-dimethylpyridine precursor. This precursor, in turn, can be prepared from commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic Acid

The cornerstone of this synthesis is the regioselective oxidation of the methyl group at the C2 position of the pyridine ring. The C2 position is activated by the ring nitrogen, making it more susceptible to oxidation than the C3-methyl group. A powerful oxidizing agent like potassium permanganate (KMnO₄) is suitable for this transformation.

-

Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-bromo-2,3-dimethylpyridine (1 equivalent) and water (20 volumes).

-

Reagent Addition: While stirring vigorously, heat the mixture to 80-90°C. Add potassium permanganate (KMnO₄, 4-5 equivalents) portion-wise over 2-3 hours, ensuring the temperature does not exceed 100°C. The purple color of the permanganate will dissipate as the reaction proceeds.

-

Reaction Monitoring: Continue heating and stirring for an additional 4-6 hours after the final addition, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Part 1): Cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Workup (Part 2): Combine the filtrate and washes and cool in an ice bath. Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-methylpyridine-2-carboxylic acid.

Table 2: Typical Reaction Parameters for Oxidation

| Parameter | Value | Rationale |

| Temperature | 80-90°C | Provides sufficient energy for oxidation without excessive solvent loss. |

| KMnO₄ Equiv. | 4-5 | Ensures complete conversion of the methyl group to the carboxylic acid. |

| Reaction Time | 6-9 hours | Allows for the slow, controlled oxidation to proceed to completion. |

| Typical Yield | 60-75% | Reflects a robust and moderately efficient oxidation process. |

Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the reverse reaction back to the carboxylic acid.

-

Use of Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species.

-

Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 5-bromo-3-methylpyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) or toluene (10 volumes).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise via a syringe at 0°C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be gently heated to reflux (40-50°C) to ensure completion.

-

Monitoring & Isolation: The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS. Once complete, the solvent and excess thionyl chloride are removed under reduced pressure.

-

Final Product: The resulting crude this compound is a highly reactive oil or low-melting solid and is typically used immediately in the next step without further purification.

Caption: Key reactions of the title acyl chloride.

-

Setup: Dissolve a primary or secondary amine (1 equivalent) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous solvent (e.g., DCM, THF) in a flask under a nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Prepare a solution of freshly synthesized this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired amide.

Applications in Research and Drug Development

As a trifunctional building block, this compound is a powerful tool for medicinal chemists.

-

Scaffold Decoration: It allows for the introduction of the 5-bromo-3-methyl-picolinoyl moiety into molecules. The resulting amides or esters can be evaluated for biological activity.

-

Fragment-Based Drug Discovery (FBDD): This compound can serve as a reactive fragment for linking to other molecular fragments, enabling the rapid construction of novel chemical entities.

-

Further Functionalization: The bromine atom at the C5 position is a key functional handle for post-synthesis modification. It is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups, thereby expanding molecular diversity.

Handling, Storage, and Safety

Safety is paramount when handling this class of compounds.

-

Hazards of the Precursor: The precursor, 5-bromo-3-methylpyridine-2-carboxylic acid, is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation. [2]It may also be harmful if swallowed, in contact with skin, or if inhaled. [2]* Hazards of the Acyl Chloride: As an acyl chloride, the target compound is expected to be highly corrosive and a lachrymator (tear-inducing). It will react violently with water and other protic solvents.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Storage: The acyl chloride is moisture-sensitive and should be used immediately after preparation. If short-term storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Conclusion

This compound stands out as a high-value, albeit challenging, chemical intermediate. While its synthesis requires careful execution of a multi-step sequence under controlled conditions, its unique trifunctional nature provides immense opportunities for innovation in medicinal and materials chemistry. The ability to first form a stable amide or ester linkage and subsequently modify the pyridine core via cross-coupling reactions makes it an exceptionally powerful tool for generating novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

-

MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

- Google Patents. (2009-04-07). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

- Google Patents.

-

PubChem. 2-Bromo-5-chloro-3-methylpyridine. [Link]

-

PubChem. 5-Bromo-2-chloro-3-methylpyridine. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Royal Society of Chemistry. (2021-07-12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

-

ResearchGate. (2024-04-10). The reaction of acid chloride and chloroformate with pyridine. [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Importance of Reactive Intermediates

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the development of novel molecular entities is critically dependent on the availability of versatile and reactive building blocks. 5-Bromo-3-methylpyridine-2-carbonyl chloride, a seemingly unassuming acyl chloride, represents a pivotal intermediate, the synthesis and application of which have paved the way for the creation of complex and biologically active molecules. This technical guide delves into the discovery, synthesis, and strategic importance of this compound, offering a comprehensive resource for professionals engaged in chemical research and development. While not a household name in the annals of chemistry, its story is one of enabling innovation, a testament to the foundational role of well-designed synthetic precursors.

The Genesis of a Building Block: A History Rooted in Pyridine Chemistry

The history of this compound is not marked by a singular moment of discovery but rather by a gradual evolution of synthetic methodologies for functionalized pyridines. The pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of bromo, methyl, and carbonyl groups in this particular arrangement offers a trifecta of synthetic handles for molecular elaboration.

The journey to this acyl chloride begins with its precursors. The synthesis of substituted pyridines has been a subject of extensive research for over a century. Early methods often involved harsh conditions and lacked regioselectivity. However, the mid-20th century saw significant advancements in pyridine chemistry, including more controlled halogenation and functional group interconversion techniques.

The immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid , is the true cornerstone. Its availability, in turn, relies on the synthesis of simpler building blocks like 2-amino-5-bromo-3-methylpyridine or through multi-step sequences starting from other pyridine derivatives[1][2]. The development of these foundational synthetic routes in the latter half of the 20th century and into the 21st has been the primary driver for the accessibility of this compound as a research and development chemical. Its "discovery," therefore, is intrinsically linked to the broader advancements in the synthesis of polysubstituted pyridines.

The Synthetic Pathway: From Precursors to a Reactive Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The overall strategy involves the construction of the substituted pyridine ring, followed by the introduction and modification of the functional groups.

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of the Precursor Acid - 5-Bromo-3-methylpyridine-2-carboxylic acid

A common and illustrative synthetic route to the precursor carboxylic acid is outlined below. This pathway highlights key transformations in pyridine chemistry.

Caption: A representative synthetic pathway to the carboxylic acid precursor.

Experimental Protocol: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

Step 1: Bromination of 2-Amino-3-picoline

-

Reactants: 2-Amino-3-picoline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: Dissolve 2-amino-3-picoline in acetonitrile. Cool the solution to 0°C in an ice bath. Add NBS portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

-

Reactants: 2-Amino-5-bromo-3-methylpyridine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide.

-

Procedure: Suspend 2-amino-5-bromo-3-methylpyridine in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Add the cold diazonium salt solution to the cyanide solution. Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.

-

Work-up: Cool the reaction mixture and extract with an organic solvent such as toluene or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting 2-cyano-5-bromo-3-methylpyridine can be purified by crystallization or chromatography.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Reactants: 2-Cyano-5-bromo-3-methylpyridine, Concentrated sulfuric acid.

-

Procedure: Add 2-cyano-5-bromo-3-methylpyridine to concentrated sulfuric acid and heat the mixture at 100-120°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 5-Bromo-3-methylpyridine-2-carboxylic acid.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Amino-3-picoline | N-Bromosuccinimide | 2-Amino-5-bromo-3-methylpyridine | 75-85 |

| 2 | 2-Amino-5-bromo-3-methylpyridine | NaNO₂, HCl, CuCN | 2-Cyano-5-bromo-3-methylpyridine | 60-70 |

| 3 | 2-Cyano-5-bromo-3-methylpyridine | H₂SO₄ | 5-Bromo-3-methylpyridine-2-carboxylic acid | 80-90 |

Part 2: Conversion to the Acyl Chloride - The Final Activation

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical final step. This transformation "activates" the carbonyl group, making it susceptible to nucleophilic attack by a wide range of nucleophiles.

Caption: The final chlorination step to form the target acyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reactants: 5-Bromo-3-methylpyridine-2-carboxylic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).

-

Procedure: To a flame-dried flask under an inert atmosphere (nitrogen or argon), add 5-Bromo-3-methylpyridine-2-carboxylic acid. Add an excess of thionyl chloride (typically 5-10 equivalents). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often used immediately in the next step without further purification due to its moisture sensitivity. If purification is necessary, it can be attempted by vacuum distillation, though this is often challenging for small-scale preparations.

The Strategic Role in Drug Discovery and Agrochemical Development

This compound is a valuable intermediate due to its inherent reactivity and the synthetic possibilities it unlocks. Its utility is primarily as an acylating agent to form amides and esters, which are common functional groups in bioactive molecules.

Applications in Pharmaceutical Synthesis:

-

Formation of Amide Bonds: The acyl chloride readily reacts with primary and secondary amines to form stable amide linkages. This is a cornerstone of many drug syntheses. For instance, it can be used to couple with complex amine fragments in the synthesis of enzyme inhibitors or receptor modulators. The pyridine nitrogen can also play a role in biological activity through hydrogen bonding or coordination to metal ions in metalloenzymes.

-